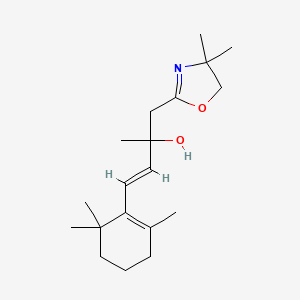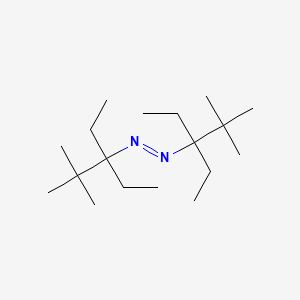
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of trifluoroacetates, which are widely used in organic synthesis due to their ability to introduce trifluoromethyl groups into molecules. This compound is characterized by the presence of two fluorine atoms and two phenyl groups attached to an ethyl backbone, with a trifluoroacetate group as a functional moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate typically involves the reaction of 2,2-difluoro-1,1-diphenylethanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2-Difluoro-1,1-diphenylethanol+Trifluoroacetic anhydride→2,2-Difluoro-1,1-diphenylethyl trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-difluoro-1,1-diphenylethanol and trifluoroacetic acid.
Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Aqueous base or acid, often at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Corresponding amides or esters.
Hydrolysis: 2,2-Difluoro-1,1-diphenylethanol and trifluoroacetic acid.
Reduction: 2,2-Difluoro-1,1-diphenylethane.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, which can enhance the biological activity and stability of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The trifluoroacetate group enhances the electrophilicity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1,1-diphenylethyl tosylate
- 2,2-Difluoro-1,3-dimethylimidazolidine
- Ethyl trifluoroacetate
Uniqueness
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is unique due to the presence of both difluoro and trifluoroacetate groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
52108-02-8 |
|---|---|
Molekularformel |
C16H11F5O2 |
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
(2,2-difluoro-1,1-diphenylethyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H11F5O2/c17-13(18)15(11-7-3-1-4-8-11,12-9-5-2-6-10-12)23-14(22)16(19,20)21/h1-10,13H |
InChI-Schlüssel |
PSKFXOZREMYLNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)





![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
